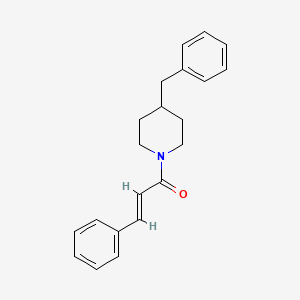
4-benzyl-1-cinnamoylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-1-cinnamoylpiperidine (BCP) is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the family of piperidine derivatives and has been found to possess a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 4-benzyl-1-cinnamoylpiperidine is not fully understood, but it is believed to act as a monoamine reuptake inhibitor, which increases the levels of serotonin and norepinephrine in the brain. 4-benzyl-1-cinnamoylpiperidine has also been found to activate the sigma-1 receptor, which is a protein that plays a role in regulating mood and cognition.
Biochemical and Physiological Effects:
4-benzyl-1-cinnamoylpiperidine has been found to have several biochemical and physiological effects, including increasing the levels of serotonin and norepinephrine in the brain, reducing inflammation, and protecting neurons from oxidative stress. 4-benzyl-1-cinnamoylpiperidine has also been found to improve cognitive function and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-benzyl-1-cinnamoylpiperidine in lab experiments is that it is a synthetic compound, which allows for precise control over the concentration and purity of the compound. However, one of the limitations of using 4-benzyl-1-cinnamoylpiperidine is that it may not accurately reflect the effects of natural compounds found in the body, which may have different mechanisms of action and effects.
Direcciones Futuras
There are several future directions for research on 4-benzyl-1-cinnamoylpiperidine, including studying its potential therapeutic applications for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further research is also needed to understand the exact mechanism of action of 4-benzyl-1-cinnamoylpiperidine and its effects on different neurotransmitter systems in the brain. Additionally, more studies are needed to determine the safety and efficacy of 4-benzyl-1-cinnamoylpiperidine in humans.
Métodos De Síntesis
4-benzyl-1-cinnamoylpiperidine can be synthesized using a variety of methods, including the Mannich reaction, Friedel-Crafts reaction, and reductive amination. The most common method for synthesizing 4-benzyl-1-cinnamoylpiperidine involves the Mannich reaction, which involves the condensation of benzylamine, cinnamaldehyde, and piperidine in the presence of an acid catalyst. The product obtained from this reaction is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-benzyl-1-cinnamoylpiperidine has been extensively studied for its potential therapeutic applications, including its use as an antidepressant, neuroprotective agent, and anti-inflammatory agent. Several studies have shown that 4-benzyl-1-cinnamoylpiperidine can increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood and emotions. 4-benzyl-1-cinnamoylpiperidine has also been found to protect neurons from oxidative stress and reduce inflammation in the brain, which may be beneficial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(E)-1-(4-benzylpiperidin-1-yl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c23-21(12-11-18-7-3-1-4-8-18)22-15-13-20(14-16-22)17-19-9-5-2-6-10-19/h1-12,20H,13-17H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKQQQJPTMRHDP-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-cinnamoylpiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-5-(3-chlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5181005.png)
![N-(2-chlorophenyl)-N'-(1-{1-[oxo(phenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5181007.png)

![(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5181012.png)
![N-[2-(4-methoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5181019.png)
![4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine](/img/structure/B5181031.png)


![4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5181042.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5181046.png)

![5-[5-(4-bromophenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5181062.png)
![(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5181097.png)
![7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5181098.png)